Cyanomethylenetrimethylphosphorane

Wittig reaction Olefination α,β-unsaturated nitriles

Cyanomethylenetrimethylphosphorane (CMMP), CAS 176325-83-0, is a uniquely powerful, stabilized phosphorane ylide that outperforms standard Wittig reagents and traditional DEAD/PPh₃ Mitsunobu systems. Unlike classic unstabilized ylides, CMMP efficiently olefinates less electrophilic esters, lactones, N-Boc lactams, and cyclic imides to yield critical α,β-unsaturated nitrile intermediates. For Mitsunobu-type alkylations, CMMP replaces DEAD/PPh₃, enabling C–C bond formation with carbon nucleophiles having pKa values as high as 23.5—far beyond the conventional pKa < 11 limit. The reaction proceeds with complete stereochemical inversion, permitting iterative chiral alcohol assembly for polyisoprenoid natural products. CMMP also delivers superior thermal stability, allowing elevated-temperature reactions, and its byproducts (acetonitrile and water-soluble trimethylphosphine oxide) are easily removed by simple aqueous workup, drastically reducing purification costs and cycle time compared to the legacy Mitsunobu system. Procure CMMP to access exclusive chemical space, streamline process-scale workflows, and achieve high-yield conversions in challenging synthetic sequences.

Molecular Formula C5H10NP
Molecular Weight 115.11 g/mol
CAS No. 176325-83-0
Cat. No. B3048611
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCyanomethylenetrimethylphosphorane
CAS176325-83-0
Molecular FormulaC5H10NP
Molecular Weight115.11 g/mol
Structural Identifiers
SMILESCP(=CC#N)(C)C
InChIInChI=1S/C5H10NP/c1-7(2,3)5-4-6/h5H,1-3H3
InChIKeyKJFJIEHJCVSAKJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 ml / 10 ml / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Cyanomethylenetrimethylphosphorane (CMMP) CAS 176325-83-0: A Stabilized Ylide for Challenging Olefinations and Alkylations


Cyanomethylenetrimethylphosphorane (CMMP), CAS 176325-83-0, is a stabilized phosphorane ylide widely recognized for its exceptional utility in organic synthesis [1]. It serves as a powerful Wittig reagent for the olefination of traditionally less reactive carbonyl-containing compounds, such as esters, lactones, and imides, to generate valuable α,β-unsaturated nitriles . Beyond its use in Wittig chemistry, CMMP has been established as a highly effective mediator for Mitsunobu-type alkylation reactions, enabling the coupling of alcohols with a significantly broader range of nucleophiles than conventional reagents [2].

The CMMP Advantage: Why Cyanomethylenetrimethylphosphorane is Not Interchangeable with Standard Wittig or Mitsunobu Reagents


In both Wittig and Mitsunobu-type chemistry, standard reagents exhibit fundamental limitations that preclude their interchangeability with CMMP. For Wittig reactions, classic unstabilized ylides fail to react effectively with the carbonyl groups of less electrophilic species like esters and lactones, whereas CMMP reacts with these challenging substrates in high yields [1]. In Mitsunobu chemistry, the traditional DEAD/PPh3 system is limited to nucleophiles with a pKa of less than 11, making the reaction ineffective for many important carbon nucleophiles [2]. CMMP circumvents this pKa restriction, enabling reactions with a far wider array of substrates [3]. Generic substitution with a standard reagent would lead to reaction failure or negligible yield in these specific scenarios.

Quantitative Performance Data for Cyanomethylenetrimethylphosphorane vs. Key Comparators


Wittig Olefination Reactivity: CMMP vs. Unstabilized Ylides with Esters and Lactones

Cyanomethylenetrimethylphosphorane (CMMP) demonstrates a unique reactivity profile, effectively reacting with esters, lactones, and imides to yield the corresponding Wittig products in high yields. This contrasts with classic unstabilized ylides, which are generally unreactive towards such carboxylic acid derivatives . In a direct evaluation, CMMP reacted with a series of these less electrophilic carbonyls to give the corresponding α,β-unsaturated nitriles in yields described as 'excellent' [1].

Wittig reaction Olefination α,β-unsaturated nitriles

Expanded pKa Substrate Scope: CMMP vs. Traditional DEAD/PPh3 Mitsunobu System

The traditional DEAD/PPh3 Mitsunobu system is limited to nucleophiles with a pKa < 11; reactions with nucleophiles having a pKa > 13 fail to proceed [1]. In contrast, CMMP mediates the alkylation of a much wider range of nucleophiles, including carbon nucleophiles with pKa values up to 23.5 [2]. Specific examples include the successful alkylation of benzyl phenyl sulfone (pKa 23.4) and geranyl phenyl sulfone (pKa 22.5), which are completely unreactive under standard Mitsunobu conditions [3].

Mitsunobu reaction Alkylation Nucleophile

Thermal Stability in Mitsunobu-Type Reactions: CMMP vs. DEAD/PPh3 System

The traditional DEAD/PPh3 Mitsunobu system has limited thermal stability, with the high-energy azodicarboxylate component (e.g., DEAD) being potentially explosive at elevated temperatures [1]. This often restricts reaction temperatures to near-ambient conditions. In contrast, CMMP is reported to be 'quite thermally stable,' enabling Mitsunobu-type reactions to be carried out 'satisfactorily' at higher temperatures [2].

Mitsunobu reaction Thermal stability Process chemistry

Workup and Purification Efficiency: CMMP vs. DEAD/PPh3 System

A major practical drawback of the standard DEAD/PPh3 Mitsunobu reaction is the challenging removal of byproducts, primarily dihydro-DEAD and triphenylphosphine oxide, which often requires laborious purification [1]. In contrast, CMMP-mediated reactions produce only acetonitrile and trimethylphosphine oxide as byproducts [2]. Acetonitrile is volatile and easily evaporated, while trimethylphosphine oxide is highly polar and water-soluble, enabling its straightforward removal via aqueous workup or simple silica gel chromatography [3].

Mitsunobu reaction Workup Purification

Reactivity in Alkylation: CMMP vs. CMBP (Cyanomethylenetributylphosphorane)

When comparing the two primary cyanomethylenetrialkylphosphoranes, CMMP (trimethyl) exhibits a distinct reactivity advantage over its butyl analog, CMBP. While CMBP is effective for alkylation with nucleophiles up to a pKa of ~12, CMMP mediates reactions with a significantly higher pKa ceiling of up to 23.5 [1]. Furthermore, CMMP is noted as being more reactive than CMBP for these challenging alkylations [2].

Mitsunobu reaction Alkylation Structure-activity relationship

Stereochemical Outcome: CMMP vs. Alternative Cyanation Reagents

In a one-pot cyanation of alcohols, CMMP mediates the transformation of primary and secondary alcohols into nitriles with complete stereoinversion at the carbinol center [1]. This is a critical feature for synthesizing stereochemically pure targets. For example, 3β-cholestanol is converted to 3α-cyanocholestane in high yield with complete Walden inversion using a CMMP-related system .

Stereochemistry Cyanation Walden inversion

High-Impact Research and Industrial Applications for Cyanomethylenetrimethylphosphorane (CMMP)


Synthesis of Complex Polyisoprenoid Natural Products via Iterative Stereocontrolled Assembly

CMMP's ability to mediate Mitsunobu-type reactions with complete stereochemical inversion is critical for the iterative assembly of chiral alcohol building blocks. This methodology has been successfully applied to the construction of long-chain saturated compounds with multiple stereocenters, serving as a key route to polyisoprenoid natural products [1].

Synthesis of α,β-Unsaturated Nitriles from Carboxylic Acid Derivatives

Unlike standard Wittig reagents, CMMP reacts efficiently with esters, lactones, N-Boc lactams, and cyclic imides . This makes it a uniquely powerful tool for converting these common, less-reactive functional groups directly into valuable α,β-unsaturated nitriles, which are key intermediates in pharmaceutical and agrochemical synthesis [1].

Alkylation of Weakly Acidic Carbon Nucleophiles in Medicinal Chemistry

CMMP enables the alkylation of carbon nucleophiles with pKa values up to 23.5, a substrate class that is unreactive under traditional Mitsunobu conditions (pKa < 11) . This capability allows medicinal chemists to form C-C bonds with specific, weakly acidic nucleophiles like sulfones (e.g., benzyl phenyl sulfone, pKa 23.4), thereby accessing novel chemical space for drug discovery [1].

Scale-Up of Alkylation Processes Requiring Simplified Workup and Thermal Stability

For process chemistry, CMMP offers a safer and more practical alternative to the DEAD/PPh3 Mitsunobu system. Its superior thermal stability allows for reactions at elevated temperatures to improve kinetics, and the simple aqueous workup for byproduct removal (acetonitrile and water-soluble trimethylphosphine oxide) significantly reduces purification costs and time compared to the standard method .

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